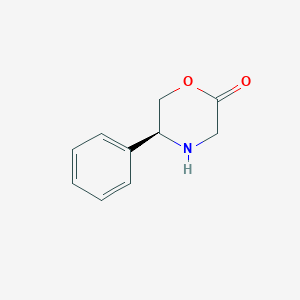

(S)-5-苯基吗啉-2-酮

描述

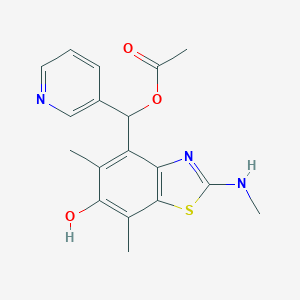

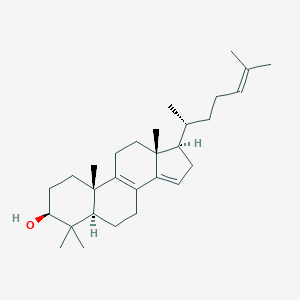

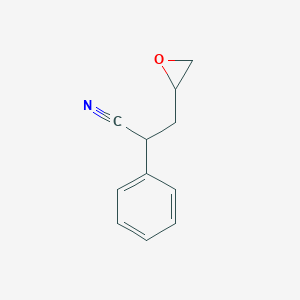

(S)-5-Phenylmorpholin-2-one is a chiral compound that serves as a key intermediate in the synthesis of various pharmacologically relevant molecules. It is known for its ability to form chiral iminium intermediates with aliphatic aldehydes, which can then undergo further chemical transformations. The significance of this compound lies in its stereochemical properties, which are crucial for the diastereoselective synthesis of target molecules with desired biological activities .

Synthesis Analysis

The synthesis of (S)-5-Phenylmorpholin-2-one and its derivatives involves several steps that are designed to ensure the retention of stereochemical integrity. For instance, the compound can be transformed into (5S)-5-Phenyl-3,4-dehydromorpholin-2-one through a one-pot bromination/dehydrobromination process. This derivative then participates in regio- and diastereoselective Diels-Alder reactions, showcasing the versatility of the parent compound in synthetic organic chemistry . Additionally, the synthesis of novel 5-phenylmorphans from (S)-5-Phenylmorpholin-2-one demonstrates the compound's utility in creating complex structures through a series of diastereoselective reactions, including alkylation and ene-imine cyclization followed by reduction .

Molecular Structure Analysis

The molecular structure of (S)-5-Phenylmorpholin-2-one and its derivatives is of particular interest due to the stereochemical outcomes of the reactions they undergo. Single crystal X-ray analysis has been employed to confirm the stereochemical course of reactions involving these compounds. For example, the methylated derivative obtained from a major adduct formed during a Mannich reaction with 2-furylboronic acid was analyzed to confirm the diastereoselectivity of the reaction .

Chemical Reactions Analysis

Chemical reactions involving (S)-5-Phenylmorpholin-2-one are characterized by their diastereoselectivity. The compound's ability to form chiral iminium intermediates with aldehydes is a key step in the diastereoselective Mannich reaction with 2-furylboronic acid. This reaction is an example of how (S)-5-Phenylmorpholin-2-one can be used to construct complex molecules with high stereocontrol . Furthermore, the compound's derivatives participate in Diels-Alder reactions, which are pivotal in the synthesis of diverse molecular frameworks with potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-5-Phenylmorpholin-2-one derivatives are influenced by their structural features and the conditions under which they are synthesized. For instance, the synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one demonstrates the importance of reaction conditions, such as the use of a solid superacid catalyst and ethanol as a solvent, which lead to a high yield and mild reaction conditions. These properties are essential for the practical application of the synthesized compounds in further chemical transformations and potential industrial scale-up .

科学研究应用

叠氮化物 1,3-偶极环加成

研究了 (5R)-5-苯基吗啉-2-酮 的 N-炔丙酰和 N-丙烯酰衍生物在叠氮化物 1,3-偶极环加成反应中的反应性。这些反应导致三唑和氮丙啶的形成,突出了该化合物在有机合成中的潜力 (陈、甘和哈伍德,2008 年)。

DNA 结合和抗菌活性

与噻唑连接的 N-苯基吗啉衍生物被合成出来,并显示出与 DNA 的嵌入结合模式。一些衍生物表现出抗菌和抗癌活性,证明了该化合物在药物化学中的相关性 (Farghaly, Abo Alnaja, El‐Ghamry 和 Shaaban,2020 年)。

抗癌和抗菌剂

合成了与 (S)-5-苯基吗啉-2-酮相关的 2-苯基 1,3-苯并二氧杂衍生物,并显示出显着的抗癌和抗菌效力。这些化合物还表现出 DNA 结合的潜力,突出了它们在开发新治疗剂中的应用 (Gupta, Rao, Bommaka, Raghavendra 和 Aleti,2016 年)。

抗抑郁活性

合成了 2-芳基-3-甲基-5-苯基吗啉化合物,并使用小鼠强迫游泳试验测试了其抗抑郁活性。这些研究表明该化合物在开发新抗抑郁药中的潜力 (肖欣,2007 年)。

属性

IUPAC Name |

(5S)-5-phenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHFJFAHHKICH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454208 | |

| Record name | (S)-5-PHENYLMORPHOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144896-92-4 | |

| Record name | (S)-5-PHENYLMORPHOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of (S)-5-Phenylmorpholin-2-one in organic synthesis?

A: (S)-5-Phenylmorpholin-2-one serves as a chiral auxiliary in asymmetric synthesis, particularly in the diastereoselective synthesis of α-amino acids. [, , ] It achieves this by forming chiral iminium ions with aldehydes, which then undergo stereoselective reactions with various nucleophiles.

Q2: Can you give an example of a specific reaction where the stereochemical influence of (S)-5-Phenylmorpholin-2-one is demonstrated?

A: One well-documented example is the boronic acid Mannich reaction. When (S)-5-Phenylmorpholin-2-one reacts with an aldehyde, it forms a chiral iminium ion. Subsequent addition of 2-furylboronic acid to this iminium species occurs diastereoselectively, favoring one stereoisomer of the product. [] This stereochemical outcome is confirmed by X-ray crystallography of a derivative. []

Q3: Besides the boronic acid Mannich reaction, are there other reactions where (S)-5-Phenylmorpholin-2-one is employed for asymmetric induction?

A: Yes, (S)-5-Phenylmorpholin-2-one has also proven effective in diastereoselective Strecker reactions. [] The iminium ion, formed between (S)-5-Phenylmorpholin-2-one and an aldehyde, reacts with copper(I) cyanide and hydrochloric acid to yield enantioenriched α-aminonitrile derivatives. These intermediates can be subsequently hydrolyzed to obtain D-α-amino acids. []

Q4: What are the advantages of using (S)-5-Phenylmorpholin-2-one as a chiral auxiliary in the synthesis of α-amino acids?

A: The main advantages lie in its ability to induce high levels of diastereoselectivity in key reactions like the Mannich reaction and the Strecker reaction. [, , ] This control over stereochemistry is crucial for synthesizing enantiomerically pure α-amino acids, which are essential building blocks for pharmaceuticals and other bioactive molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)

![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)